

An In-Depth Technical Guide to HDAC8-IN-2: Structure and Synthesis

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Compound of Interest

Compound Name: HDAC8-IN-2

Cat. No.: B1673025

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Abstract

This technical guide provides a comprehensive overview of the histone deacetylase 8 (HDAC8) inhibitor, **HDAC8-IN-2**. It details the chemical structure, synthesis, and available biological activity of this compound. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery who are interested in the development of selective HDAC8 inhibitors.

Chemical Structure and Properties

HDAC8-IN-2 is a potent inhibitor of histone deacetylase 8, an enzyme implicated in a variety of diseases, including cancer and parasitic infections.

Chemical Name: N-(4-(hydroxycarbamoyl)phenyl)dibenzo[b,d]furan-4-carboxamide

Molecular Formula: C₂₀H₁₄N₂O₄

Molecular Weight: 358.34 g/mol

SMILES: O=C(NO)c1ccc(NC(=O)c2c3cccc3oc3cccc23)cc1

Chemical Structure:

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Quantitative Biological Data

HDAC8-IN-2 has demonstrated significant inhibitory activity against both human and *Schistosoma mansoni* HDAC8. The available quantitative data is summarized in the table below.

Target	IC ₅₀ (μM)
Human HDAC8 (hHDAC8)	0.32
<i>Schistosoma mansoni</i> HDAC8 (smHDAC8)	0.27

Synthesis of HDAC8-IN-2

The synthesis of **HDAC8-IN-2** is based on the procedures outlined in the scientific literature, primarily from the work of Ghazy E, et al. The overall synthetic workflow involves the coupling of a dibenzo[b,d]furan-4-carboxylic acid derivative with a protected p-aminobenzohydroxamic acid derivative, followed by deprotection.

Experimental Protocol

A detailed experimental protocol for the synthesis of **HDAC8-IN-2** is provided below. This protocol is a composite representation based on standard synthetic methodologies for similar compounds.

Step 1: Synthesis of Dibenzo[b,d]furan-4-carboxylic acid

This starting material can be synthesized through various established methods, often involving the coupling of substituted phenols and subsequent oxidation or cyclization reactions.

Step 2: Activation of Dibenzo[b,d]furan-4-carboxylic acid

- Dissolve dibenzo[b,d]furan-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq).
- Stir the reaction mixture at room temperature for 30 minutes to generate the activated ester.

Step 3: Synthesis of the Hydroxamic Acid Moiety (Protected)

The p-aminobenzohydroxamic acid is typically used in a protected form, for instance, with a tert-butyldimethylsilyl (TBDMS) or a similar protecting group on the hydroxylamine.

Step 4: Amide Coupling Reaction

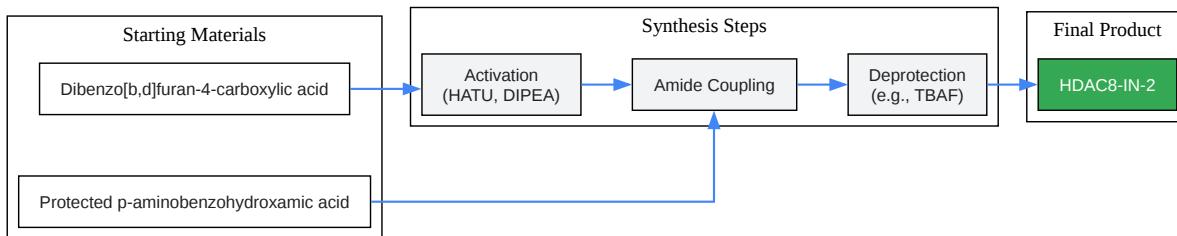
- To the solution of the activated dibenzo[b,d]furan-4-carboxylic acid, add the protected p-aminobenzohydroxamic acid derivative (1.1 eq).
- Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 5: Deprotection of the Hydroxamic Acid

- Dissolve the protected intermediate in a suitable solvent (e.g., tetrahydrofuran (THF)).

- Add a deprotecting agent. For a TBDMS group, a fluoride source such as tetrabutylammonium fluoride (TBAF) is commonly used.
- Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
- Work up the reaction by adding water and extracting the product.
- Purify the final product, **HDAC8-IN-2**, by recrystallization or column chromatography to yield the pure compound.

Synthesis Workflow Diagram



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Caption: Synthetic workflow for **HDAC8-IN-2**.

Conclusion

HDAC8-IN-2 is a potent and valuable chemical probe for studying the biological functions of HDAC8. This guide provides the essential information regarding its structure and a representative synthetic route. Researchers are encouraged to consult the primary literature for more specific details and characterization data. The development of selective HDAC8 inhibitors like **HDAC8-IN-2** is crucial for advancing our understanding of epigenetics and for the potential development of novel therapeutics.

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